ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
The compound ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate features a complex heterocyclic architecture:
- Pyrrolidinone core: Substituted with a hydroxy(phenyl)methylidene group at position 3 and a 4-isopropylphenyl group at position 2.
- Thiazole ring: Positioned at the 2-site of the pyrrolidinone, with a methyl group at position 4 and an ethyl carboxylate at position 3. The carboxylate group improves aqueous solubility compared to non-esterified analogs .
Properties
Molecular Formula |
C27H26N2O5S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H26N2O5S/c1-5-34-26(33)24-16(4)28-27(35-24)29-21(18-13-11-17(12-14-18)15(2)3)20(23(31)25(29)32)22(30)19-9-7-6-8-10-19/h6-15,21,30H,5H2,1-4H3/b22-20+ |
InChI Key |
JVEONSGGJLWZER-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C |
Origin of Product |
United States |
Biological Activity
Ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by recent research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Thiazole ring : Known for its role in various bioactive compounds.
- Pyrrolidine moiety : Often associated with enhanced pharmacological effects.
- Hydroxy and dioxo groups : Potentially involved in interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 493 g/mol .
Antimicrobial Activity
Research indicates that derivatives of thiazole have significant antimicrobial properties. For instance, thiazolylamine derivatives have shown promising results against various pathogens. In a study, the compound exhibited an effective dose (ED50) of 18.4 mg/kg against specific bacterial strains, indicating its potential as an antimicrobial agent .
| Compound | Antimicrobial Activity (ED50 mg/kg) |
|---|---|
| Thiazolylamine derivative | 18.4 |
| Control (standard antibiotic) | Varies |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL, suggesting strong selectivity and efficacy .
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| A549 | <1.98 | Doxorubicin |
| NIH/3T3 | <1.61 | Doxorubicin |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored using the PTZ (pentylenetetrazol) model. Compounds similar to ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo... displayed significant protective indices against induced seizures .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in determining its biological activity. Key observations include:
- Thiazole and Pyrrolidine Rings : Essential for enhancing cytotoxic activity.
- Substituents on the Phenyl Ring : Methyl groups at specific positions increase activity.
- Hydroxyl Groups : Contribute to interaction with biological targets through hydrogen bonding.
Study 1: Antimicrobial Efficacy
A study published in PMC evaluated various thiazole derivatives against pathogenic bacteria. The compound demonstrated superior efficacy compared to standard antibiotics, highlighting the importance of the thiazole moiety in antimicrobial action .
Study 2: Anticancer Screening
In another study focusing on anticancer properties, ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo... was tested against multiple cancer cell lines. The results indicated that modifications in the structure significantly influenced cytotoxicity, with some derivatives outperforming established chemotherapeutics .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group (-COOEt) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites.
Typical conditions :
-
Basic hydrolysis : 1M NaOH, reflux (60–80°C), 6–8 hrs → Sodium carboxylate intermediate
-
Acidic hydrolysis : Concentrated HCl, ethanol/water (1:1), 4–6 hrs → Free carboxylic acid
Example :
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s electron-deficient C-2 position participates in nucleophilic aromatic substitution (NAS) with amines or thiols.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methylamine | DCM, 25°C, 12h | 2-Amino-thiazole derivative | 65–72% |
| Benzylthiol | DMF, 60°C, 8h | 2-Benzylthio-thiazole | 58% |
Mechanism :
The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the thiazole’s electron-withdrawing substituents.
Oxidation of the Hydroxyl Group
The phenolic -OH group undergoes oxidation to form a ketone or quinone-like structure under strong oxidizing agents.
Key observations :
-
With KMnO₄ : Forms a ketone derivative at the benzylic position (confirmed via IR carbonyl stretch at 1,710 cm⁻¹) .
-
With DDQ : Generates a conjugated quinone system, enhancing redox activity .
Limitation : Over-oxidation may degrade the pyrrolidinone ring if conditions are not carefully controlled .
Michael Addition at the α,β-Unsaturated Ketone
The dioxo-pyrrolidinone moiety contains an α,β-unsaturated ketone system that undergoes Michael additions.
| Nucleophile | Catalyst | Product | Application |
|---|---|---|---|
| Ethylenediamine | Et₃N | Bicyclic amine adduct | Enhanced solubility |
| Thiophenol | BF₃·Et₂O | Sulfur-linked conjugate | Antioxidant activity |
Stereoselectivity : The (3E)-configuration directs nucleophile attack to the β-position, preserving stereochemical integrity .
Cyclization Reactions
Intramolecular cyclization occurs under thermal or catalytic conditions, forming fused heterocycles.
Notable examples :
-
Heating in DMF (120°C) : Forms a thiazolo[5,4-b]pyrrole derivative via lactamization.
-
Cu(I)-catalyzed cyclization : Generates a tricyclic system with potential kinase inhibition .
Mechanistic pathway :
Functional Group Compatibility Table
| Functional Group | Reactivity | Stability |
|---|---|---|
| Ester (-COOEt) | High (hydrolysis) | Stable in anhydrous conditions |
| Thiazole ring | Moderate (NAS) | Resistant to reduction |
| α,β-Unsaturated ketone | High (Michael addition) | Prone to photodegradation |
| Pyrrolidinone | Low (ring-opening) | Stable below 200°C |
Challenges in Reaction Design
-
Steric hindrance : Bulky 4-(propan-2-yl)phenyl groups limit access to the pyrrolidinone carbonyl .
-
Competing reactions : Simultaneous activation of multiple electrophilic sites complicates selectivity.
-
Sensitivity to pH : The hydroxyl group’s acidity (pKa ≈ 9.2) necessitates precise pH control during reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
(a) Pyrazole-Based Analogs
- Example: Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () Structure: Pyrazole replaces the pyrrolidinone core, with 4-chlorophenyl and 4-fluorophenyl substituents. Key Differences:
- Pyrazole’s aromaticity vs. pyrrolidinone’s partial saturation alters electron distribution and reactivity.
- Fluorine and chlorine substituents increase lipophilicity (logP) and metabolic stability compared to the target compound’s isopropyl group . Spectroscopy: ¹H-NMR signals for pyrazole protons (δ 6.5–8.0 ppm) differ from pyrrolidinone’s α-protons (δ 2.5–4.0 ppm) .
(b) Pyrazolone Derivatives
- Example : 5-Hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole ()
- Structure : Nitrophenyl and p-tolyl groups on a pyrazolone core.
- Key Differences :
- The nitro group enhances electrophilicity, whereas the target’s hydroxy(phenyl)methylidene group offers hydrogen-bonding capability.
- Melting point (220–221°C) suggests higher crystallinity than the target compound, likely due to nitro-group packing .
Spectroscopic and Computational Insights
- NMR Trends: Thiazole protons in the target compound’s ethyl carboxylate group would resonate at δ ~4.3–4.5 ppm (quartet) and δ 1.3–1.5 ppm (triplet), similar to . Pyrrolidinone carbonyls (δ 170–180 ppm in ¹³C-NMR) distinguish it from pyrazole-based analogs (δ 160–165 ppm) .
- Computational Analysis: Tools like Multiwfn () could elucidate electron localization differences between pyrrolidinone (polarized carbonyls) and pyrazole (aromatic π-system) cores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
